3-(3-Chloro-5-fluorophenyl)thiolan-3-ol
Description
3-(3-Chloro-5-fluorophenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 3-chloro-5-fluorophenyl moiety. Its molecular structure combines aromatic halogen substituents (Cl, F) with a polar hydroxyl group and a sulfur atom, conferring unique electronic and steric properties.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFOS/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10/h3-5,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLLRLMCLKPEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C2=CC(=CC(=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC1(C2=CC(=CC(=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-(3-Chloro-5-fluorophenyl)thiolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)thiolan-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological pathways and processes.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(3-Chloro-5-fluorophenyl)thiolan-3-ol with structurally or functionally related compounds, focusing on physicochemical properties, synthetic pathways, and commercial availability.
Structural Analogues with Halogenated Aromatic Moieties
Key Observations:
- Electronic Effects : The 3-chloro-5-fluorophenyl group enhances electron-withdrawing character, influencing reactivity in substitution or coupling reactions.
- Hydrophilicity : The hydroxyl group in thiolan-3-ol reduces LogP compared to lipophilic ketones (e.g., propan-1-one derivative), enhancing water solubility .
Heterocyclic Analogues
Key Observations:
- Steric Effects : Ortho-substituted halogens (e.g., BA-3119) may hinder reactivity compared to meta/para-substituted analogs like the target compound .
Physicochemical Property Comparison
Key Observations:
- The thiolan-3-ol’s hydroxyl group lowers LogP compared to non-polar analogs, favoring solubility in polar solvents.
- Higher rotatable bonds in propan-1-one derivatives suggest greater conformational flexibility .
Research and Commercial Implications
- Structural Optimization : Substituting the thiolane ring with triazoles () or benzoic acids () could modulate bioactivity or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
